molecular formula C26H28INO B1229585 Iodotamoxifen CAS No. 76070-10-5

Iodotamoxifen

Cat. No.: B1229585
CAS No.: 76070-10-5
M. Wt: 497.4 g/mol
InChI Key: BQCKHKPFDCASMY-RWEWTDSWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Iodotamoxifen, also known as this compound, is a useful research compound. Its molecular formula is C26H28INO and its molecular weight is 497.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pharmacokinetics and Metabolism

Research indicates that iodotamoxifen is metabolized differently than tamoxifen. In studies involving isolated rat hepatocytes, this compound showed a slower metabolism rate compared to tamoxifen, resulting in fewer glucuronide conjugates and a longer duration of action due to reduced side-chain demethylation . The metabolites identified include desmethyl-iodotamoxifen and 4-iodotamoxifen N-oxide, which retain the iodine moiety and contribute to the compound's pharmacological effectiveness .

Table 1: Metabolites of this compound

Metabolite NameDescription
Desmethyl-4-iodotamoxifenA primary metabolite with retained activity
4-Iodotamoxifen N-oxideAn oxidized form contributing to efficacy
Alpha-hydroxydesmethyl-4-iodotamoxifenHydroxylated derivative enhancing activity
4'-Hydroxy-4-iodotamoxifenConfirmed via NMR spectroscopy

Clinical Applications in Breast Cancer Treatment

This compound has been investigated for its potential benefits in treating breast cancer, particularly in cases where traditional therapies have failed. In vitro studies demonstrate that this compound exhibits cytotoxic effects on various breast cancer cell lines, including those resistant to standard tamoxifen therapy .

Case Study Insights

A notable study explored the effects of this compound on MDA-MB-231 cells (an estrogen receptor-negative cell line), revealing an IC50 value significantly lower than that of tamoxifen itself, indicating greater potency . This suggests that this compound may offer therapeutic advantages in treating resistant breast cancer types.

Future Directions and Research Opportunities

The ongoing research into this compound includes:

  • Clinical Trials : Investigating its efficacy in patients with advanced breast cancer who have shown resistance to conventional treatments.
  • Combination Therapies : Exploring synergistic effects when used with other anticancer agents.
  • Pharmacogenomics : Understanding how genetic variations affect patient responses to this compound.

Properties

CAS No.

76070-10-5

Molecular Formula

C26H28INO

Molecular Weight

497.4 g/mol

IUPAC Name

2-[4-[(Z)-1,2-diphenylbut-1-enyl]-2-iodophenoxy]-N,N-dimethylethanamine

InChI

InChI=1S/C26H28INO/c1-4-23(20-11-7-5-8-12-20)26(21-13-9-6-10-14-21)22-15-16-25(24(27)19-22)29-18-17-28(2)3/h5-16,19H,4,17-18H2,1-3H3/b26-23-

InChI Key

BQCKHKPFDCASMY-RWEWTDSWSA-N

SMILES

CCC(=C(C1=CC=CC=C1)C2=CC(=C(C=C2)OCCN(C)C)I)C3=CC=CC=C3

Isomeric SMILES

CC/C(=C(\C1=CC=CC=C1)/C2=CC(=C(C=C2)OCCN(C)C)I)/C3=CC=CC=C3

Canonical SMILES

CCC(=C(C1=CC=CC=C1)C2=CC(=C(C=C2)OCCN(C)C)I)C3=CC=CC=C3

Synonyms

iodotamoxifen
iodotamoxifen, 125I-labeled, (Z)-isome

Origin of Product

United States

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